molecular formula C9H16N4O B13074431 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13074431
M. Wt: 196.25 g/mol
InChI Key: QTODEZPXZVRZLY-UHFFFAOYSA-N
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Description

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a 1,2,3-triazole core substituted at position 1 with a 2-(oxan-4-yl)ethyl group and at position 4 with an amine. The oxan-4-yl (tetrahydropyran) group imparts rigidity and moderate polarity, while the ethyl linker enhances conformational flexibility. This structural motif is commonly explored in medicinal chemistry due to the triazole’s ability to participate in hydrogen bonding and π-π interactions, making it a promising scaffold for drug discovery .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[2-(oxan-4-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6,10H2

InChI Key

QTODEZPXZVRZLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a powerful and versatile method for constructing 1,2,3-triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne as starting materials, which react in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Mol. Weight (g/mol) Key Features References
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine 2-(Oxan-4-yl)ethyl C₉H₁₆N₄O 196.25 Cyclic ether enhances polarity; flexible ethyl linker aids binding.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-Bis(trifluoromethyl)phenyl C₁₁H₈F₆N₄ 326.21 Electron-withdrawing CF₃ groups improve metabolic stability but reduce solubility.
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine 2-(Thiophen-3-yl)ethyl C₈H₁₀N₄S 194.25 Thiophene enhances π-stacking; sulfur may improve membrane permeability.
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine 2-(4-Methylpyrazolyl)ethyl C₈H₁₂N₆ 192.22 Pyrazole contributes to H-bonding; methyl group increases lipophilicity.
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine Oxolan-3-ylmethyl + ethylamine C₁₀H₁₈N₄O 210.28 Branched amine and oxolane improve solubility; potential for CNS targeting.

Structural and Functional Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethylphenyl derivative (S1) exhibits high metabolic stability due to its electron-withdrawing CF₃ groups but may suffer from poor aqueous solubility . In contrast, the oxan-4-yl group in the target compound balances polarity and lipophilicity, favoring bioavailability.
  • Heterocyclic Substituents : Thiophene (in ) and pyrazole () introduce aromaticity and heteroatoms, enhancing interactions with biological targets. Thiophene’s sulfur atom may improve membrane penetration, while pyrazole’s NH group enables hydrogen bonding .
  • Flexibility and Conformation : The ethyl linker in the target compound and ’s oxolane derivative allows conformational adaptability, critical for binding to flexible protein pockets.

Biological Activity

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its potential applications in medicine, particularly in antimicrobial and anticancer fields.

Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
Structure: The compound features a triazole ring, which is a common pharmacophore in medicinal chemistry.

PropertyValue
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
StructureTriazole ring with oxan and ethyl substituents

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The electron-rich nature of the triazole ring allows these compounds to interact effectively with various biological targets, leading to antibacterial and antifungal effects.

  • Antibacterial Activity: Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a related study demonstrated that certain triazole compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The mechanism often involves the inhibition of key protein kinases involved in cancer cell proliferation.

  • Cell Viability Assays: In vitro tests using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed that certain triazole derivatives can significantly reduce cell viability. For example, some compounds showed IC50 values as low as 39.2 µM against MDA-MB-231 cells .

Case Study: Inhibition of Kinase Pathways

Recent studies have indicated that compounds similar to 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine may act as inhibitors of the BRAF and MEK pathways, which are crucial in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazole derivatives have been investigated for other biological activities:

  • Anti-inflammatory Effects: Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
  • Antioxidant Activity: Triazoles have shown potential as antioxidants, which can protect cells from oxidative stress-related damage .

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